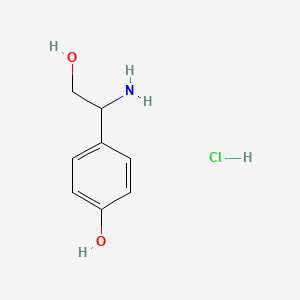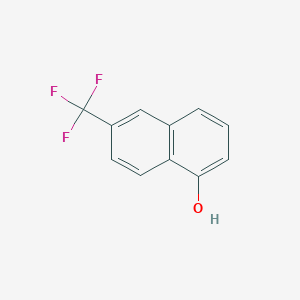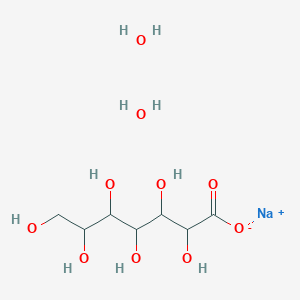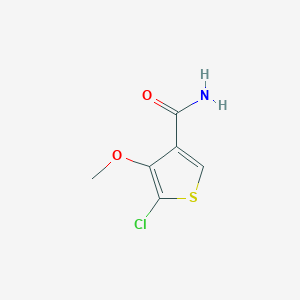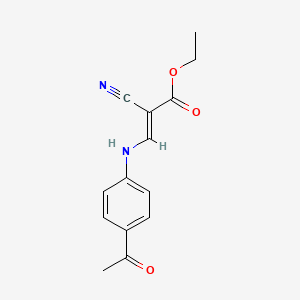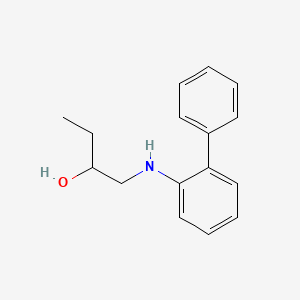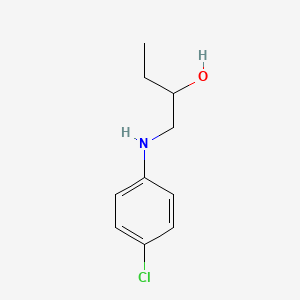
1-(4-Chlorophenylamino)-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenylamino)-2-butanol, also known as 4-Chloro-2-butanol, is a chemical compound that is used in a variety of applications in the scientific research field. It is a colorless liquid with a sweet odor and is an important intermediate in the synthesis of several pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. 4-Chloro-2-butanol is also used as a reagent in organic synthesis and as a catalyst in the production of polymers.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenylamino)-2-butanolutanol is used in a variety of scientific research applications. It is an important intermediate in the synthesis of several pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It is also used in the synthesis of polymers, such as polyurethanes and polycarbonates. In addition, it is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a solvent for a range of organic compounds.
Mecanismo De Acción
1-(4-Chlorophenylamino)-2-butanolutanol acts as a nucleophile, reacting with electrophilic species to form a covalent bond. The reaction is catalyzed by a base, such as sodium hydroxide, which acts as a Lewis acid to activate the nucleophile. The reaction proceeds through an SN2 mechanism, in which the nucleophile attacks the electrophile from the back side of the molecule, forming a covalent bond.
Biochemical and Physiological Effects
1-(4-Chlorophenylamino)-2-butanolutanol has not been studied extensively with regard to its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes, and prolonged exposure can cause skin and eye irritation. In addition, it is toxic if ingested and can cause nausea, vomiting, and abdominal pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Chlorophenylamino)-2-butanolutanol in laboratory experiments include its availability, low cost, and mild toxicity. It is also relatively easy to use and can be stored and handled safely. The main limitation of using 1-(4-Chlorophenylamino)-2-butanolutanol is its mild toxicity, which can lead to skin and eye irritation if not handled properly.
Direcciones Futuras
There are a number of potential future directions for research on 1-(4-Chlorophenylamino)-2-butanolutanol. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, polymers, and other compounds. In addition, further research into its toxicity and safety could lead to improved safety protocols for handling and storing this compound. Finally, research into its potential use as a reagent in organic synthesis could lead to new and improved methods for synthesizing a variety of compounds.
Métodos De Síntesis
The most common method for synthesizing 1-(4-Chlorophenylamino)-2-butanolutanol is a nucleophilic substitution reaction of 4-chlorobenzaldehyde with 2-butanol in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at room temperature. The reaction produces 4-chloro-2-butanol, as well as water and sodium chloride as byproducts.
Propiedades
IUPAC Name |
1-(4-chloroanilino)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-2-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,10,12-13H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGWUGQEENZKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenylamino)-2-butanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6331092.png)

